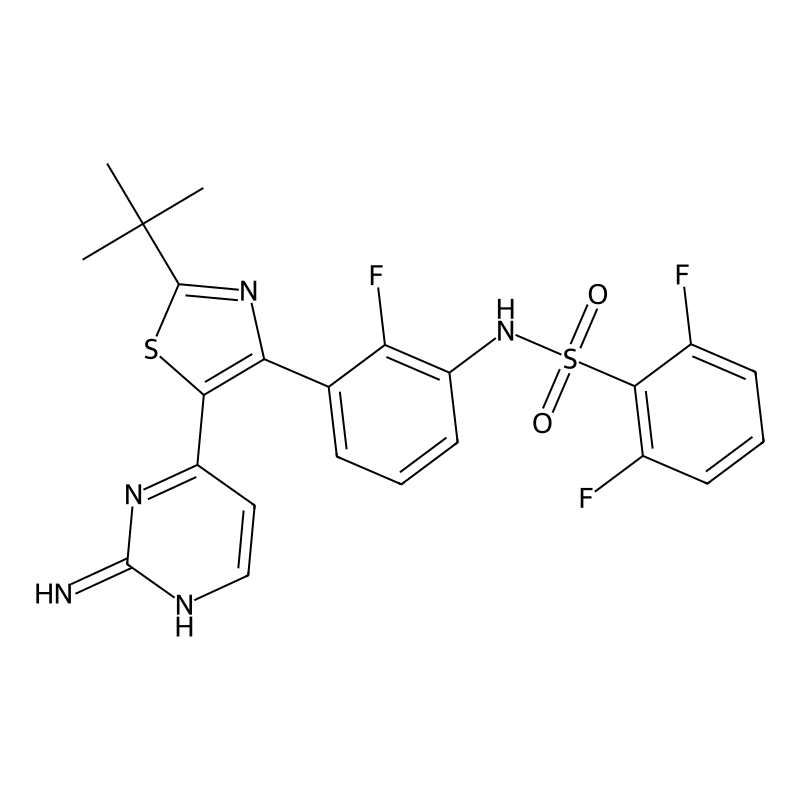

Dabrafenib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

dabrafenib BRAF V600E mutation mechanism of action

Molecular Mechanism and Pharmacological Profile

The table below summarizes the core molecular and pharmacological characteristics of dabrafenib.

| Feature | Description |

|---|---|

| Primary Target | BRAF V600E mutant kinase; also inhibits BRAF V600K and V600D mutants [1] |

| Mechanism of Action | Reversible, competitive inhibitor of ATP binding. Binds to kinase domain in αC-helix OUT/DFG-IN (CODI) conformation [1] [2] [3] |

| Key Signaling Pathway | RAS/RAF/MEK/ERK pathway (MAPK pathway); constitutive activation of this pathway by BRAF V600E promotes cell proliferation and survival [1] [2] |

| Structural Consequence | Binding stabilizes αC-helix in "OUT" position, selectively inhibiting monomeric BRAF V600E; less effective against wild-type BRAF dimers [2] [3] [4] |

| Therapeutic Class | Second-generation, monomer-selective RAF inhibitor [3] |

| Pharmacodynamics | In combination with trametinib (MEKi), inhibits different effectors on MAPK pathway, increasing response rate and mitigating resistance without cumulative toxicity [1] |

| Bioavailability | ~95% (oral) [1] |

| Protein Binding | 99.7% [1] |

| Metabolism | Primarily by CYP2C8 and CYP3A4 to active metabolites (hydroxy-dabrafenib) [1] |

| Half-Life | ~8 hours [1] |

| Route of Elimination | Primarily fecal (71%), renal (23%) [1] |

This compound's action can be visualized within the context of the MAPK signaling pathway. The diagram below illustrates how it, in combination with trametinib, induces a therapeutic blockade.

Diagram 1: this compound and trametinib block the MAPK pathway. The BRAF V600E mutant monomer constitutively signals; this compound directly inhibits it, while trametinib blocks the downstream target MEK [1] [2] [5].

Key Experimental Models and Protocols

Research on this compound's mechanism and resistance relies on specific experimental models.

| Experimental Area | Commonly Used Models/Assays |

|---|---|

| In Vitro Studies | Cell lines harboring BRAF V600E mutation (e.g., melanoma, NSCLC); Kinase activity assays (e.g., ELISA-based pERK/ERK); Western blot for pathway analysis (pMEK, pERK); Cell viability assays (MTT, CellTiter-Glo) [6] |

| In Vivo Studies | Mouse xenograft models using BRAF V600E mutant human tumor cell lines; Genetically engineered mouse models (GEMMs) of BRAF-driven cancers; Pharmacodynamic analysis of tumor tissues [7] |

| Structural Biology | X-ray crystallography and Cryo-EM of BRAF kinase domain; Molecular Dynamics (MD) simulations to study inhibitor binding and dimer allostery [3] [4] |

| Clinical Trial Biomarkers | Tumor DNA sequencing (PCR/NGS) to confirm BRAF V600 status; Circulating Tumor DNA (ctDNA) analysis for resistance mutations; Radiographic imaging (RECIST criteria) for response assessment [8] [7] [9] |

Combination Therapy and Resistance Mechanisms

Combining this compound with the MEK inhibitor trametinib is standard. This dual blockade increases therapy efficacy and delays the onset of resistance [1] [7] [5]. Despite this, resistance often develops through diverse genetic and non-genetic alterations that reactivate the MAPK pathway or activate alternative survival pathways [6] [9].

The table below categorizes primary resistance mechanisms to BRAF/MEK inhibition.

| Resistance Mechanism | Specific Alterations | Functional Consequence |

|---|---|---|

| Genetic MAPK Reactivation | Mutations in NRAS or KRAS [6] [8]; Mutations in MAP2K1/2 (encoding MEK) [6] [9]; BRAF alternative splicing or amplification [6] | Bypasses BRAF inhibition, leading to ERK signaling reactivation. |

| Bypass Pathway Activation | Activation of PI3K-AKT pathway via PIK3CA mutations or PTEN loss [6]; Overexpression of receptor tyrosine kinases (e.g., cMET, IGF1R, PDGFRβ) [6] | Provides alternative survival signal independent of MAPK pathway. |

| Tumor Heterogeneity | Emergence of multiple, genetically distinct resistant subclones within the same patient, detected via single Circulating Tumor Cell (CTC) analysis [9] | Leads to polyclonal resistance, making tumors resistant to further targeted therapy. |

Advanced Research and Protocol Details

For researchers aiming to investigate resistance mechanisms, profiling circulating tumor cells (CTCs) at the single-cell level provides a powerful, minimally invasive tool to capture tumor heterogeneity.

Protocol for Single CTC Genomic Profiling [9]:

- Blood Collection & CTC Enrichment: Collect patient blood (e.g., 40 mL in CellSave tubes) at disease progression. Enrich CTCs via negative selection using a RosetteSep Human CD45 Depletion Cocktail.

- Staining & Sorting: Fix and permeabilize the enriched cell fraction. Stain with Hoechst 33342 (nuclei), anti-CD45-APC (leukocyte marker), and anti-pan-cytokeratins-PE (epithelial cell marker). Use fluorescence-activated cell sorting (FACS) to individually isolate Hoechst+/CD45-/CK+ cells into 96-well plates.

- Whole Genome Amplification (WGA) & QC: Perform WGA on single CTCs using a kit like Ampli1 WGA. Assess DNA quality and quantity via the Ampli1 QC Kit.

- Library Prep & Sequencing: Convert WGA product to double-stranded DNA. Prepare sequencing libraries and perform next-generation sequencing (NGS).

- Data Analysis: Analyze sequencing data for single nucleotide variations (SNVs) and copy number alterations (CNAs). Compare the genomic landscape of single CTCs with matched cfDNA and primary tumor tissue to identify resistant subclones.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. Molecular Pathways and Mechanisms of BRAF in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and inhibition of BRAF kinase - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Dimer Selectivity and Binding Cooperativity ... [elifesciences.org]

- 5. This compound (Tafinlar) + Trametinib (Mekinist) [curemelanoma.org]

- 6. Mechanisms of resistance to BRAF and MEK inhibitors ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. long-term survival and safety analysis of a phase 3 study [pmc.ncbi.nlm.nih.gov]

- 8. Partial response to this compound and trametinib in relapsed BRAF ... [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to BRAF inhibition explored through single ... [nature.com]

dabrafenib pharmacokinetics absorption distribution metabolism excretion

Dabrafenib Pharmacokinetic Profile & Quantitative Data

This compound is an oral BRAF V600 mutation kinase inhibitor. The following tables summarize its core pharmacokinetic properties and key quantitative findings from recent studies.

Table 1: Core ADME Properties of this compound

| Property | Description |

|---|---|

| Absorption | High oral bioavailability (F = 95%) after a single dose [1]. |

| Distribution | Epidermal concentration correlates with skin toxicity severity, suggesting local tissue accumulation [1]. |

| Metabolism | Extensively metabolized primarily by CYP2C8 and CYP3A4, with minor involvement of CYP2C9 [1]. |

| Metabolites | - Hydroxy-dabrafenib (OHD): Active; further metabolized exclusively by CYP3A4.

- Desmethyl-dabrafenib: Active; cleared predominantly by CYP3A4 (with contributions from CYP2C19/CYP2C9).

- Carboxy-dabrafenib: Not metabolized by the evaluated CYP enzymes [1]. | | Excretion | Information on primary excretion pathways (feces vs. urine) was not detailed in the provided search results. | | Auto-induction | Repeated dosing induces time-dependent CYP3A4 auto-induction, increasing apparent clearance and reducing plasma exposure [1]. |

Table 2: Key Quantitative Pharmacokinetic Data and Interactions

| Parameter / Factor | Quantitative Impact & Values |

|---|---|

| Systemic Exposure & Toxicity | AUC over 9,000 ng·h/mL was associated with a higher incidence of dose-limiting toxicities (DLT) in metastatic melanoma patients [2]. |

| Active Metabolite (OHD) | Mean OHD-to-DAB plasma exposure ratio is ~0.8. A ratio ≥1 was independently associated with shorter Overall Survival [2]. |

| CYP3A4 Inhibition (Ketoconazole) | Coadministration increased this compound's Cmax by 33% and AUC by 71% [1]. |

| CYP3A4 Inhibition (Loratadine) | - IC50: 14.01 ± 2.82 µM (RLM*), 52.40 ± 4.63 µM (HLM).

- In Vivo Impact (Rat model): Increased half-life (T1/2) by 548.65% and peak concentration (Cmax) by 237.43% [1]. | | CYP3A4 Genetic Polymorphisms | - CYP3A4.28 variant: Higher intrinsic clearance than wild-type.

- CYP3A4.8 variant: Reduced clearance [1]. | | RLM: Rat Liver Microsomes; HLM: Human Liver Microsomes |

Detailed Experimental Protocols

For researchers, here are the methodologies used in the cited studies to investigate this compound metabolism and drug interactions.

1. In Vitro Metabolic Incubation System (Liver Microsomes) This protocol is used to screen for metabolic inhibitors and study enzymatic kinetics [1].

- System Setup: A 200 µL incubation system containing:

- 0.1 M Tris-HCl buffer (pH = 7.6)

- Liver Microsomes: 0.5 mg/mL of either Rat (RLM) or Human (HLM) liver microsomes.

- Cofactor: 1 mM NADPH.

- Substrate: this compound at varying concentrations.

- Procedure:

- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding NADPH.

- Terminate the reaction after 40 minutes with 300 µL of ice-cold acetonitrile.

- Add an internal standard (Carbamazepine, 100 ng/mL).

- Vortex-mix for 2 minutes, then centrifuge at 17,000 × g for 10 minutes at 4°C.

- Analyze the supernatant using UPLC-MS/MS to quantify hydroxy-dabrafenib formation.

- Kinetic & Inhibition Studies:

- For Michaelis-Menten kinetics, this compound concentrations range from 0.5–200 µM.

- For IC50 determination of an inhibitor like loratadine, concentrations range from 0–100 µM.

2. Population Pharmacokinetic/Pharmacodynamic Analysis This clinical methodology characterizes variability and exposure-response relationships [2].

- Study Population: "Real-life" patients with BRAF-mutations (e.g., metastatic melanoma).

- Data Collection:

- Collect sparse plasma samples from patients to measure concentrations of This compound, its active metabolite hydroxy-dabrafenib (OHD), and trametinib.

- Record patient demographics, clinical outcomes (toxicity, survival), and prognostic factors.

- Modeling Software: Use non-linear mixed-effects modeling software (e.g., NONMEM) to analyze concentration-time data.

- Statistical Analysis:

- Use univariate models (e.g., Fisher, Wilcoxon) to relate drug exposure (AUC) to the onset of dose-limiting toxicities (DLT).

- Use Cox proportional-hazards models to investigate the relationship between exposure metrics (e.g., AUCOHD/AUCDAB ratio) and survival outcomes (Overall Survival, Progression-Free Survival).

Pharmacokinetic Workflow Diagrams

The diagrams below illustrate the metabolic pathway of this compound and the workflow for its pharmacokinetic analysis.

This compound is primarily metabolized by CYPs into active and inactive metabolites.

Workflow integrates in vitro, in vivo, and clinical analysis to define this compound PK.

Key Implications for Research and Development

The pharmacokinetic data on this compound highlights several critical areas for drug development and clinical practice:

- Drug-Drug Interactions (DDIs): this compound is highly susceptible to interactions with strong CYP3A4 inhibitors (e.g., ketoconazole, loratadine) and inducers. Concomitant use requires careful monitoring and dose adjustment [1].

- Personalized Dosing: Factors such as CYP3A4 genetic polymorphisms, the OHD-to-DAB exposure ratio, and patient age and sex (which influence clearance) contribute significantly to interindividual variability in both efficacy and toxicity [1] [2].

- Therapeutic Drug Monitoring (TDM): Monitoring systemic exposure (AUC) of this compound and the OHD/DAB ratio could be a valuable strategy to preempt dose-limiting toxicities and optimize efficacy, especially in fragile populations [2].

References

dabrafenib metabolites carboxy-dabrafenib desmethyl-dabrafenib hydroxy-dabrafenib

Key Characteristics of Dabrafenib's Major Metabolites

| Metabolite | Enzymes Involved in Formation | Relative Systemic Exposure (AUC at steady state vs. parent) | In Vitro BRAF V600E Inhibitory Potency (relative to this compound) | Terminal Half-Life (Hours) |

|---|---|---|---|---|

| Hydroxy-dabrafenib | CYP2C8, CYP3A4 [1] [2] | ~90% [3] | 2- to 5-fold less potent [3] | ~10 [2] |

| Carboxy-dabrafenib | CYP3A4 (from hydroxy-dabrafenib) [1] [2] | ~11-fold higher [3] | 17- to 240-fold less potent [3] | 21-22 [4] [2] |

| Desmethyl-dabrafenib | Non-enzymatic decarboxylation of carboxy-dabrafenib [1] [4] | ~70% [3] | 2- to 5-fold less potent [3] | 21-22 [4] [2] |

Metabolic Pathway and Disposition

The following diagram illustrates the primary metabolic pathway and key disposition characteristics of this compound.

This compound's disposition involves extensive oxidative metabolism followed by biliary and urinary excretion [1] [2]. The metabolites hydroxy-dabrafenib and desmethyl-dabrafenib are considered active metabolites due to their potent inhibition of BRAF V600E, and they contribute to the drug's overall clinical efficacy [4] [3]. Due to its longer half-life, carboxy-dabrafenib accumulates upon repeated dosing [4].

Analytical Method for Metabolite Measurement

Accurate measurement of this compound and its metabolites is essential for pharmacokinetic studies. Below is a detailed protocol for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for this purpose [5] [6].

- Objective: To simultaneously quantify this compound and semi-quantify its major metabolites (hydroxy-, carboxy-, and desmethyl-dabrafenib) in human plasma.

- Sample Preparation: Protein precipitation.

- Procedure: A 50 µL aliquot of human plasma sample is mixed with 150 µL of an internal standard (e.g., Erlotinib-d6 or Carbamazepine) solution in ice-cold acetonitrile [7] [5].

- Steps: Vortex mix for 2 minutes, then centrifuge at 17,000 × g for 10 minutes at 4°C. The supernatant is transferred to an analysis vial [7] [5].

- Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) [5].

- Mobile Phase: A) 5 mM Ammonium Acetate; B) Acetonitrile [5].

- Gradient:

- 0-6 min: Linear increase from 20% B to 45% B.

- 6-7 min: Return to 20% B for re-equilibration [5].

- Flow Rate: 0.65 mL/min [5].

- Column Temperature: 55°C [5].

- Injection Volume: 3 µL [5].

- Mass Spectrometric Detection:

- Validation Parameters: The method should be validated for its intended use, demonstrating acceptable accuracy (94.6-112.0%), precision (within-run CV% ≤3.4%), and linearity across the expected concentration range (e.g., 5-5000 ng/mL for this compound) [5] [6].

Clinical and Developmental Implications

Understanding these metabolites is critical for several reasons in a research and clinical context:

- Pharmacological Activity: The significant systemic exposure of the active metabolites hydroxy- and desmethyl-dabrafenib means they contribute substantially to the overall efficacy of this compound therapy [4] [3].

- Drug-Drug Interactions (DDIs):

- As a Victim: this compound metabolism is susceptible to inhibition by drugs affecting CYP2C8 (e.g., gemfibrozil) and CYP3A4 (e.g., ketoconazole), which can increase this compound exposure [7] [2]. Recent research also identifies loratadine as a potent inhibitor of this compound metabolism in vitro [7] [8].

- As a Perpetrator: this compound auto-induces its own metabolism via CYP3A4, leading to reduced exposure over time [7]. It also induces other enzymes and transporters, potentially decreasing the exposure of co-administered drugs [3].

- Transporter Interactions: this compound and its metabolites interact with key membrane transporters. This compound, hydroxy-dabrafenib, and desmethyl-dabrafenib are substrates of efflux transporters P-gp and BCRP, which may limit their distribution to sites like the brain [3] [2]. Carboxy-dabrafenib is a substrate of hepatic uptake transporters (OATPs), indicating a potential route for transporter-mediated DDIs [3].

References

- 1. Metabolism and Disposition of Oral this compound in Cancer ... [sciencedirect.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Articles Prediction of the Transporter-Mediated Drug ... [sciencedirect.com]

- 4. Evaluation of the effect of this compound and metabolites on QTc ... [pmc.ncbi.nlm.nih.gov]

- 5. Simple and cost-effective liquid chromatography-mass ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method to ... [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of metabolic enzyme activity variability on ... [pmc.ncbi.nlm.nih.gov]

- 8. Impact of metabolic enzyme activity variability on ... [frontiersin.org]

Molecular Mechanism of Action & Preclinical Characterization of Dabrafenib

Dabrafenib (GSK2118436) is an ATP-competitive, potent, and selective small-molecule inhibitor of BRAF kinase, specifically designed to target the constitutively active BRAF V600E mutant protein [1]. Its core mechanism involves binding to the ATP-binding site of mutant BRAF, which inhibits its kinase activity and subsequent downstream signaling through the MAPK pathway [1]. This action results in decreased phosphorylation of MEK and ERK, leading to inhibition of cell proliferation and induction of cell death in BRAF V600E mutant melanoma cells [1].

- Cellular Effects: In BRAF V600E mutant cell lines, treatment with this compound induces an initial G1 cell cycle arrest, followed by apoptosis [1].

- In Vivo Efficacy: Oral administration of this compound in a BRAF V600E xenograft model of human melanoma demonstrated robust tumor growth inhibition, which was correlated with decreased phospho-ERK, downregulation of the proliferation marker Ki67, and upregulation of the cell cycle inhibitor p27 [1].

- Paradoxical Activation: A well-characterized phenomenon of this compound and other BRAF inhibitors is the paradoxical activation of the MAPK pathway in wild-type BRAF cells. This occurs through a CRAF-dependent mechanism, leading to increased ERK phosphorylation and potentially driving the emergence of keratoacanthomas and squamous cell carcinomas observed in some patients [1].

Quantitative Profiling of this compound's Preclinical Activity

Table 1: Summary of Key Preclinical Quantitative Data for this compound [1]

| Parameter | Finding/Value | Experimental Context |

|---|---|---|

| Cellular Proliferation (IC₅₀) | 0.5 - 16 nM | BRAF V600E mutant melanoma cell lines (A375, SK-MEL-28) |

| pERK Inhibition (IC₅₀) | 0.5 - 21 nM | BRAF V600E mutant melanoma cell lines (A375, SK-MEL-28) |

| Enzymatic Potency (Kd) | 3.6 nM | Fluorescence polarization competition binding assay vs. BRAF V600E |

| BRAF Selectivity | >400-fold | Over wild-type BRAF and other kinases (CRAF, SRC, VEGFR2) |

| In Vivo Tumor Growth Inhibition | Significant regression | A375 xenograft mouse model, oral dosing |

Table 2: Efficacy of Combination Therapy with this compound and Trametinib (MEKi) [1]

| Treatment Regimen | In Vitro Effect | In Vivo Effect (Rodent Models) |

|---|---|---|

| This compound (BRAFi) Monotherapy | Decreased viability in BRAF-mut cells; Paradoxical MAPK activation in WT-BRAF cells | Tumor growth inhibition; Induction of skin lesions |

| This compound + Trametinib (BRAFi + MEKi) | Abrogation of paradoxical MAPK activation; Enhanced growth inhibition and apoptosis | Enhanced tumor growth inhibition; Reduced tumor regrowth; Reduced incidence of skin lesions |

Detailed Experimental Protocols for Key Assays

Western Blot Analysis for MAPK Pathway Modulation

This protocol is used to assess the effect of this compound on phosphorylation levels of MEK and ERK [1].

- Cell Seeding and Treatment: Seed cells (e.g., A375, SK-MEL-28) in 6-well plates at a density of 150,000 to 300,000 cells per well and allow them to adhere overnight. Treat cells with this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (0.2% DMSO) for a specified duration (typically 1 hour for acute signaling changes).

- Cell Lysis: Lyse cells on ice using a RIPA buffer (e.g., 25 mM Tris-HCl pH 7.5, 1% Triton X-100, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

- Protein Detection: Resolve proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pMEK (S218/S222), total MEK, pERK (T202/Y204), and total ERK. Use fluorescent or HRP-conjugated secondary antibodies for detection and visualization with an appropriate imaging system.

Cell Viability and Proliferation Assay

This protocol measures the anti-proliferative effects of this compound [1] [2].

- Assay Setup: Plate BRAF V600E mutant cells in 96-well plates.

- Drug Treatment: Treat cells with a dose range of this compound (e.g., 0.039 µM to 10 µM) for 72-120 hours. Include a MEK inhibitor (e.g., trametinib) for combination studies.

- Viability Quantification: Assess cell viability using assays like CellTiter-Glo, which quantifies ATP as a marker of metabolically active cells. Measure luminescence with a plate reader. Data can be analyzed to generate dose-response curves and calculate IC₅₀ values.

In Vivo Xenograft Efficacy Study

This protocol evaluates the antitumor activity of this compound in a preclinical model [1].

- Model Generation: Subcutaneously implant BRAF V600E mutant human melanoma cells (e.g., A375) into immunocompromised mice.

- Dosing Regimen: Once tumors are established (e.g., ~100-200 mm³), randomize mice into groups and administer this compound (e.g., 10-100 mg/kg, orally, twice daily), a vehicle control, or a combination with trametinib.

- Endpoint Analysis: Monitor tumor volumes and body weights regularly over the study duration. At termination, tumors can be excised for further analysis, including Western blotting for pERK and immunohistochemistry for Ki67 and p27.

Overcoming Resistance: Rationale for Combination Therapies

A major challenge in targeted therapy is the development of resistance, often through MAPK pathway reactivation [3] [2]. This provides a strong rationale for combination strategies.

- BRAFi + MEKi Combination: Combining this compound with the MEK inhibitor trametinib provides more complete pathway blockade, enhances apoptosis, delays the onset of resistance, and mitigates this compound-induced paradoxical activation in wild-type BRAF cells, thereby reducing the incidence of skin lesions in preclinical models and patients [1].

- Vertical Inhibition with ERKi: Preclinical studies show that resistance to BRAFi/MEKi can involve ERK reactivation. The ERK1/2 inhibitor ravoxertinib (GDC0994) can block downstream MAPK signaling even in BRAFi-resistant settings. Combining ERK inhibitors with BRAFi/MEKi significantly enhances apoptosis and growth inhibition, particularly in resistant cell lines, representing a promising strategy to overcome resistance [2].

- Immunomodulatory Effects: Beyond direct pathway inhibition, BRAF inhibitors like this compound have immunomodulatory effects. They can increase T-cell infiltration and activity within the tumor microenvironment and enhance tumor antigen presentation. This improves the immune system's ability to recognize and attack the tumor, providing a rationale for combining targeted therapies with immune checkpoint inhibitors [3].

MAPK Pathway and Experimental Workflow Visualization

The following diagrams, generated with Graphviz, illustrate the core signaling pathway and a typical experimental workflow for evaluating this compound.

This compound inhibits the mutant BRAF V600E protein in the MAPK signaling pathway.

Key experimental workflow for preclinical characterization of this compound.

Future Directions and Clinical Translation

The preclinical data for this compound directly supported its clinical development and eventual approval, both as a monotherapy and in combination with trametinib, for patients with BRAF V600E mutant melanoma. Current research focuses on several areas to improve patient outcomes:

- Intermittent Dosing: Exploring schedules to delay resistance.

- Triple Combinations: Investigating BRAFi + MEKi + ERKi regimens to more durably suppress the MAPK pathway and overcome resistance [2].

- Immunotherapy Combinations: Leveraging the immunomodulatory effects of BRAF inhibitors by combining them with PD-1/PD-L1 checkpoint inhibitors to achieve synergistic and durable responses [3].

- Expanding to Other Indications: Evaluating the efficacy of these strategies in other BRAF-mutant cancers, such as colorectal cancer (CRC), where resistance mechanisms like EGFR-mediated feedback pose additional challenges [4].

References

- 1. ; Preclinical Characterization, Increased... | PLOS One this compound [journals.plos.org]

- 2. Combinatorial ERK Inhibition Enhances MAPK Pathway ... [pmc.ncbi.nlm.nih.gov]

- 3. : Molecular Targeting and Immunomodulatory Actions BRAF Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to MAPK Pathway Inhibition in BRAF-V600E ... [mdpi.com]

dabrafenib therapeutic drug monitoring plasma concentration variability

Key Parameters for Dabrafenib TDM

| Parameter | Value / Finding | Clinical Implication | Source (Study) |

|---|---|---|---|

| Trough Concentration (Cmin) Predictive Threshold | 48 ng/mL | Predicts occurrence of adverse events (AEs) requiring dose reduction [1] | Clin Chim Acta (2017) |

| Mean Trough Cmin in Patients with AEs | 118.6 ng/mL | Significantly higher than in patients without AEs (33.5 ng/mL) [1] | Clin Chim Acta (2017) |

| Systemic Exposure (AUC) in DLT | 9624 ng∙h/mL (with DLT) vs. 7485 ng∙h/mL (without DLT) | Patients experiencing dose-limiting toxicities (DLTs) were overexposed to this compound [2] | Cancers (2020) |

| Active Metabolite Ratio (OHD/DAB) | AUCOHD/AUCDAB ≥ 1 | Identified as an independent risk factor associated with shorter Overall Survival [2] | Cancers (2020) |

| Trametinib Exposure | Not consistently associated with toxicity or efficacy in combotherapy | Suggests the primary driver for TDM in the combination is this compound [1] [2] | Clin Chim Acta, Cancers |

Metabolic Pathways & Sources of Variability

The pharmacokinetics of this compound are complex and contribute to the high interindividual variability in plasma concentrations, which is the primary rationale for investigating TDM.

This compound Metabolism & Variability Sources

As the diagram shows, this compound is primarily metabolized by CYP3A4 and CYP2C8 into active metabolites, with hydroxy-dabrafenib (OHD) being the most significant [2] [3] [4]. This process is influenced by several factors [3]:

- Drug-Drug Interactions (DDIs): Strong CYP3A4 inhibitors like ketoconazole can increase this compound exposure (AUC by 71%), while inducers can decrease it. A recent study identified loratadine as a potent mixed-type inhibitor in vitro.

- Genetic Polymorphisms: Genetic variants of CYP3A4 (e.g., CYP3A4.8 and CYP3A4.28) can lead to significantly different intrinsic clearance rates.

- Autoinduction: Repeated dosing causes this compound to induce its own metabolism via CYP3A4, increasing clearance over time.

Experimental Protocols for Bioanalysis

A validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying this compound and its metabolites in plasma [2] [5].

Sample Collection and Storage

- Timing: For TDM, blood samples are typically collected at trough concentration (Cmin), immediately before the next scheduled dose [1].

- Processing: Plasma is separated by centrifugation and stored at -20°C until analysis [5] [6].

LC-MS/MS Method (Summary of Validated Protocol [5])

- Extraction: Protein precipitation with acetonitrile or methanol.

- Chromatography: Reversed-phase high-performance liquid chromatography (HPLC).

- Detection: Tandem mass spectrometry with heated electrospray ionization in positive ion mode.

- Validation: The method was validated per FDA guidelines, showing high accuracy (94.6-112.0%) and precision (within-run CV: 1.9-3.4%) for this compound concentrations between 5-2000 ng/mL.

Novel Microsampling Techniques Volumetric Absorptive Microsampling (VAMS) allows for the collection of a very small, fixed volume of blood (10 µL) from a finger prick. This method is being explored to enable easier sample collection, including potential home-based sampling, reducing the need for venipuncture at clinical sites [6].

Clinical Implementation and Feasibility

While the exposure-response data is compelling, the practical application of routine TDM for this compound is still under evaluation.

- Promise for Toxicity Management: TDM could be highly useful for preventing overdosing, especially in fragile populations like the elderly, and for investigating the cause of severe adverse drug reactions [2].

- Current Feasibility Challenges: A recent large prospective study on TDM for oral anticancer drugs concluded that routine TDM was not feasible for the this compound/trametinib combination. The cohort was closed primarily due to a high incidence of adverse events, which complicated dose escalation efforts even when drug levels were low [7]. This highlights the gap between pharmacokinetic data and clinical decision-making.

Key Takeaways for Researchers

- Established Exposure-Toxicity Link: Strong evidence links this compound trough concentrations >48 ng/mL and systemic overexposure with an increased risk of adverse events requiring dose modification [1] [2].

- Metabolite Monitoring is Crucial: The ratio of the active metabolite OHD to the parent drug may be a significant prognostic factor for survival, warranting further investigation [2].

- Robust Analytics Exist: Validated LC-MS/MS methods are available for the simultaneous quantitation of this compound and its major metabolites [5].

- Clinical Integration Hurdles: Despite the technical capability, the implementation of routine TDM in clinical practice faces challenges, as real-world toxicity often limits the ability to use drug levels for dose adjustment [7].

References

- 1. Trough this compound can predict occurrence of... plasma concentrations [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics/Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 3. Impact of metabolic enzyme activity variability on ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Therapy and BRAF Genotype - NCBI - NIH [ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method to ... [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Drug Monitoring [journals.lww.com]

- 7. Reasons for non-feasibility of therapeutic drug monitoring ... [pmc.ncbi.nlm.nih.gov]

dabrafenib clinical pharmacology CYP3A4 metabolism drug interactions

Metabolic Pathways and Key Enzymes

Dabrafenib undergoes extensive hepatic metabolism, with several cytochrome P450 enzymes involved in the formation of its primary metabolites [1] [2] [3].

Figure 1: Key metabolic pathways of this compound and the primary CYP enzymes involved.

Quantitative DDI Risk and Clinical Impact

Concomitant use of CYP3A4 inhibitors or inducers can significantly alter this compound's systemic exposure. Recent clinical studies also demonstrate that DDIs have a measurable impact on patient survival outcomes [4] [5].

Table 1: Quantified Effects of Selected CYP3A4 Inhibitors on this compound Pharmacokinetics

| Inhibitor | Type of Evidence | Key Pharmacokinetic Changes | Clinical Implications |

|---|---|---|---|

| Loratadine | In vitro (HLM/RLM) & In vivo (rat model) | Mixed-type inhibition; IC₅₀: 52.40 ± 4.63 µM (HLM); Cmax ↑ 237%, T₁/₂ ↑ 549% in rats [1] [2] [6] | High risk of increased this compound exposure and potential toxicity; requires caution. |

| Ketoconazole | Clinical DDI study (reference) | Cmax ↑ 33%, AUC ↑ 71% [1] [2] | Established clinical risk; contraindicated or requires dose monitoring. |

Table 2: Impact of DDIs on Clinical Outcomes in Metastatic Melanoma

| Study Parameter | Patient Group with Low-Grade DDIs | Patient Group with High-Grade DDIs | Statistical Significance |

|---|---|---|---|

| Median Overall Survival (OS) | Significantly longer [4] | Shorter [4] | Log-rank p = 0.0045 [4] |

| Median Progression-Free Survival (PFS) | Significantly longer [4] | Shorter [4] | Log-rank p = 0.012 [4] |

| Risk of Cardiotoxicity | Lower [5] | Significantly higher [5] | Drug-PIN score p = 0.0291 [5] |

Impact of CYP3A4 Genetic Polymorphisms

Beyond drug interactions, genetic variations in the CYP3A4 gene contribute to interindividual variability in this compound clearance [1] [2] [6].

Table 3: Functional Impact of Selected CYP3A4 Genetic Variants on this compound Clearance

| CYP3A4 Variant | Functional Effect on this compound Metabolism | Predicted Clinical Impact |

|---|---|---|

| CYP3A4.1 | Wild-type (reference) activity [1] [6] | Standard metabolism and exposure. |

| CYP3A4.28 | Higher intrinsic clearance than wild-type [1] [6] | Potential for reduced drug exposure and loss of efficacy. |

| CYP3A4.8 | Reduced clearance compared to wild-type [1] [6] | Potential for increased drug exposure and higher risk of toxicity. |

Experimental Protocols for DDI Assessment

The following workflow and methodology are adapted from recent in vitro studies investigating this compound metabolism and inhibition [1] [2].

Figure 2: Experimental workflow for in vitro assessment of this compound metabolism and DDI potential.

Key Methodology Details [1] [2]:

- Incubation System: 200 µL volume containing 0.1 M Tris-HCl (pH=7.6), 0.5 mg/mL liver microsomes (HLM or RLM), 1 mM NADPH, and this compound as substrate.

- Reaction: Pre-incubated for 5 minutes at 37°C, initiated by adding NADPH, and terminated after 40 minutes with 300 µL ice-cold acetonitrile.

- Analytical Quantification: Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) with carbamazepine as an internal standard. Reaction velocity (V) was calculated as the hydroxy-dabrafenib formation rate (pmol/min/µg protein).

- Inhibitor Screening: 48 pharmacological agents were screened at 100 µM final concentration. Compounds showing ≥70% inhibition underwent IC₅₀ determination.

- Kinetic Studies: Michaelis-Menten curves were generated using this compound concentrations ranging from 0.5–200 µM.

Clinical Management and Personalized Dosing Considerations

The accumulated data underscores several critical points for clinical practice and drug development:

- Proactive DDI Screening: A retrospective study of 177 melanoma patients found that over half (55.9%) were exposed to complex drug regimens, and the median DDI risk score significantly increased after initiating BRAF/MEK inhibitor therapy [4] [5]. Using specialized DDI assessment tools (e.g., Drug-PIN software) can help identify high-risk pharmacological regimens.

- Comprehensive Risk Assessment: Consider both pharmacokinetic (e.g., concomitant CYP3A4 inhibitors/inducers) and pharmacogenetic (CYP3A4 polymorphism) factors when planning treatment [1] [6].

- Dosage Adjustment: The concurrent presence of metabolic inhibitors (like loratadine) and specific CYP3A4 genetic variants (like CYP3A4.8) may necessitate this compound dosage adjustments to optimize efficacy and minimize toxicity [1] [6].

References

- 1. Impact of metabolic enzyme activity variability on ... [pmc.ncbi.nlm.nih.gov]

- 2. Impact of metabolic enzyme activity variability on ... [frontiersin.org]

- 3. The Metabolic Drug-Drug Interaction Profile of this compound ... [sciencedirect.com]

- 4. Impact of Drug–Drug Interactions on Clinical Outcomes in ... [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Drug–Drug Interactions on the Toxicity Profile of ... [pmc.ncbi.nlm.nih.gov]

- 6. Impact of metabolic enzyme activity variability on ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of Dabrafenib in Human Plasma for Therapeutic Drug Monitoring

Introduction and Clinical Relevance

Dabrafenib (commercially known as Tafinlar) is a targeted cancer therapy that functions as a BRAF V600E mutation inhibitor, approved for treating unresectable or metastatic melanoma and other cancers harboring BRAF V600 mutations. The chemical structure of this compound is characterized by the formula C₂₃H₂₀F₃N₅O₂S₂ with a molecular weight of 519.56 g/mol. [1] Approximately 50% of cutaneous melanomas present somatic mutations in the BRAF gene, with about 90% of these cases exhibiting the specific V600E mutation that leads to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation. [2] this compound specifically targets this mutated form of BRAF, thereby inhibiting the aberrant signaling that drives tumor growth in these cancers.

The clinical pharmacokinetics of this compound demonstrate significant interindividual variability, with studies reporting coefficients of variation for plasma trough concentrations at steady-state as high as 84%. [3] This substantial variability, combined with a clear exposure-response relationship for both efficacy and toxicity, underscores the critical importance of therapeutic drug monitoring (TDM) in optimizing clinical outcomes. Higher systemic exposure to this compound has been consistently associated with an increased incidence of grade 3-4 adverse events, including cutaneous toxicity, pyrexia, fatigue, and arthralgia. [3] [2] Furthermore, this compound undergoes extensive and complex hepatic metabolism, producing several pharmacologically active metabolites that contribute to both therapeutic and adverse effects.

The development of robust bioanalytical methods for quantifying this compound and its metabolites is therefore essential for advancing personalized treatment strategies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this application due to its superior sensitivity, specificity, and capacity for multiplexed analysis. This document presents comprehensive application notes and detailed protocols for the reliable quantification of this compound in human plasma using LC-MS/MS, incorporating both fully validated quantitative approaches for the parent drug and semi-quantitative methods for its major metabolites, enabling comprehensive pharmacokinetic profiling in clinical settings.

Table 1: Comparison of LC-MS/MS Methods for this compound Quantification in Human Plasma

| Parameter | Bershas et al. Approach | Vikingsson et al. Method | Kiran et al. Method |

|---|---|---|---|

| Linear Range (ng/mL) | 5-2,000 | 5-5,000 | 74-2,956 |

| Sample Volume | 50 μL | 50 μL | 200 μL |

| Extraction Method | Protein precipitation | Protein precipitation | Liquid-liquid extraction (ethyl acetate) |

| Internal Standard | Isotopically labeled [²H₉]-dabrafenib | Erlotinib-d6 | Sorafenib |

| Metabolite Coverage | Carboxy-, desmethyl-, hydroxy-dabrafenib | Six metabolites | None |

| Runtime | Not specified | 7 minutes | 4 minutes |

Materials and Reagents

Chemicals and Reference Standards

- This compound reference standard (purity >98-99.68%) should be obtained from certified suppliers such as Selleck Chemicals, MSN Labs, or Shanghai Macklin Biochemical Technology. [1] [2]

- Internal standards: Isotopically labeled [²H₉]-dabrafenib (Alsachim) is ideal for optimal accuracy, though sorafenib or erlotinib-d6 can serve as alternatives. [3] [1] [2]

- HPLC-grade solvents: Acetonitrile, methanol, and water (EMD Millipore Corporation or equivalent suppliers)

- Ammonium acetate or ammonium bicarbonate (Sigma-Aldrich Inc.) for mobile phase preparation

- Drug-free human plasma (sodium EDTA) for calibration standards and quality controls (BioreclamationIVT)

Equipment and Consumables

- LC-MS/MS system comprising:

- High-performance liquid chromatography system (e.g., Agilent 1200 series or Waters Acquity UPLC)

- Triple quadrupole mass spectrometer with electrospray ionization source (e.g., Agilent 6464, Waters Xevo TQ)

- Chromatographic column: C18 reversed-phase column (e.g., Phenomenex 50×4.60 mm, 5.0 μm; or Waters Acquity UPLC BEH C18 100×2.1 mm, 1.7 μm) [1] [2]

- Guard column: Appropriate C18 guard column matching the analytical column

- Sample preparation: Microcentrifuges, vortex mixer, calibrated pipettes, microcentrifuge tubes, and 96-well plates for high-throughput applications

Solution Preparation

- Stock solutions (1 mg/mL): Prepare this compound and internal standard in methanol or DMSO. Aliquot and store at -20°C.

- Working internal standard solution: Dilute stock IS solution with methanol to achieve concentrations of 125-250 ng/mL.

- Calibrator spiking solutions: Prepare serial dilutions of this compound stock solution in methanol to span the expected calibration range (5-5000 ng/mL).

- Quality control (QC) solutions: Prepare independently at low, medium, and high concentrations within the calibration range.

Sample Preparation Protocol

Protein Precipitation Extraction

Protein precipitation represents the most straightforward and efficient sample clean-up procedure for this compound quantification, offering excellent recovery while minimizing methodological complexity:

- Step 1: Thaw frozen plasma samples on ice or in a refrigerator at 4°C. Once thawed, vortex mix to ensure homogeneity.

- Step 2: Aliquot 50 μL of plasma into a clean microcentrifuge tube. [3] [2]

- Step 3: Add 150 μL of working internal standard solution (prepared in acetonitrile or methanol) to the plasma sample. [3]

- Step 4: Vortex mix vigorously for 30-60 seconds to ensure complete protein precipitation.

- Step 5: Centrifuge at 17,000 × g for 10 minutes at 4°C to pellet precipitated proteins. [3]

- Step 6: Transfer 130 μL of the clear supernatant to an autosampler vial containing 1,500 μL of sample diluent (mobile phase A or water/acetonitrile mixture), or alternatively, mix with 150 μL water for direct injection. [3] [2]

This optimized protocol demonstrates exceptional recovery rates of 85.6% to 90.9% for this compound, with the internal standard-normalized matrix effect ranging between 0.87 and 0.98, indicating consistent performance across different sample matrices. [3] The minimal sample volume requirement (50 μL) makes this method particularly suitable for pediatric patients or studies with volume limitations.

Alternative Extraction Methods

While protein precipitation offers simplicity and efficiency, alternative extraction approaches may be employed for specific applications:

- Liquid-liquid extraction: Kiran et al. utilized ethyl acetate extraction (5 mL) of 200 μL plasma aliquots followed by evaporation and reconstitution, potentially providing cleaner extracts for complex matrices. [1]

- Dilution-only approaches: For high-concentration samples, simple dilution with internal standard solution may be sufficient, though this approach may compromise method sensitivity and increase matrix effects.

Table 2: Sample Preparation Methods Comparison for this compound Quantification

| Parameter | Protein Precipitation | Liquid-Liquid Extraction |

|---|---|---|

| Sample Volume | 50 μL | 200 μL |

| Extraction Solvent | 150 μL acetonitrile/methanol | 5 mL ethyl acetate |

| Recovery | 85.6-90.9% | >92.5% |

| Processing Time | ~15 minutes | ~45 minutes |

| Throughput | High | Moderate |

| Cleanliness | Moderate | High |

| Cost per Sample | Low | Moderate |

LC-MS/MS Analysis

Chromatographic Conditions

Optimal chromatographic separation represents a critical factor in achieving accurate and reproducible quantification of this compound. The following conditions have been demonstrated to provide excellent resolution with minimal matrix interference:

- Column: C18 reversed-phase column (e.g., Phenomenex 50×4.60 mm, 5.0 μm; or Waters Acquity UPLC BEH C18 100×2.1 mm, 1.7 μm) maintained at 50-55°C [1] [2]

- Mobile Phase A: 5 mM ammonium acetate in water or 0.1% formic acid in water

- Mobile Phase B: Acetonitrile or methanol (LC-MS grade)

- Gradient Program:

- Initial: 20% B

- 0-6 minutes: Linear gradient to 45% B

- 6-6.1 minutes: Rapid increase to 90% B (cleaning step)

- 6.1-7 minutes: Hold at 90% B

- 7-7.1 minutes: Return to 20% B

- 7.1-9 minutes: Re-equilibration at initial conditions [2]

- Flow Rate: 0.65 mL/min [2]

- Injection Volume: 3-10 μL [1] [2]

Under these conditions, this compound typically elutes at approximately 2.4 minutes, while the internal standard (sorafenib) elutes at 3.0 minutes, providing baseline resolution without excessive run times. [1] The total runtime of 7-9 minutes per sample represents an optimal balance between chromatographic resolution and analytical throughput for clinical applications.

Mass Spectrometric Parameters

Mass spectrometric detection should be performed using a triple quadrupole instrument operating in positive electrospray ionization mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity:

- Ionization Mode: Positive electrospray ionization (ESI+)

- Source Temperature: 150-500°C (optimize for specific instrument) [1] [2]

- Desolvation Temperature: 600°C [2]

- Desolvation Gas Flow: 1000 L/h [2]

- Cone Gas Flow: 24 L/h [2]

- MRM Transitions:

- Collision Energy: 20 eV for this compound (optimize for specific instrument) [1]

The mass spectrometer should be tuned and calibrated according to manufacturer specifications, with particular attention to the declustering potential and collision cell entrance/exit potentials for the specific transitions of interest. The selected MRM transitions provide high specificity with minimal cross-talk or matrix interference, which is essential for reliable quantification in complex biological matrices.

Figure 1: Experimental Workflow for LC-MS/MS Quantification of this compound in Human Plasma

Method Validation

Accuracy, Precision, and Linearity

Method validation should be conducted following current regulatory guidelines (US FDA Bioanalytical Method Validation) to ensure data reliability and reproducibility:

- Linearity: The method demonstrates excellent linearity across the concentration range of 5-5,000 ng/mL for this compound, with correlation coefficients (r²) typically exceeding 0.995. [3] [2] The use of weighted (1/x²) linear regression models is recommended to accommodate the wide dynamic range.

- Accuracy and Precision: Intra-day and inter-day accuracy should fall within 85-115% of nominal values across all quality control levels, with precision demonstrating ≤15% relative standard deviation (RSD). [3] Recent validated methods report accuracy ranges of 94.6-112.0% with precision of 1.9-3.4% (within-run) and 1.7-12.0% (between-run). [3]

- Lower Limit of Quantification (LLOQ): The LLOQ should be established at 5 ng/mL for this compound with signal-to-noise ratios exceeding 10:1 and accuracy and precision within ±20% of nominal values. [3] [2]

Selectivity and Specificity

Method selectivity must be demonstrated through the analysis of at least six independent sources of blank human plasma, confirming the absence of significant interference (±20% of LLOQ response) at the retention times of both this compound and the internal standard. The high specificity of MRM detection combined with appropriate chromatographic separation typically provides excellent selectivity, with no reported interference from common concomitant medications or endogenous plasma components.

Recovery and Matrix Effects

- Recovery: Consistent extraction efficiency is critical for reliable quantification. Protein precipitation methods demonstrate mean recovery values ranging from 85.6% to 90.9% for this compound, with minimal variability (% RSD <6.4%). [3]

- Matrix Effects: The internal standard-normalized matrix factor should be consistent across different lots of plasma, with mean values ranging between 0.87 and 0.98 and precision (% RSD) typically below 6.4%. [3] The use of stable isotope-labeled internal standards effectively compensates for any residual matrix effects.

Stability

Comprehensive stability evaluation under various storage and handling conditions is essential for establishing appropriate sample management protocols:

- Bench-top stability: 4 hours at room temperature

- Processed sample stability: 24 hours in autosampler (typically 4-10°C)

- Freeze-thaw stability: At least three cycles (-80°C to room temperature)

- Long-term storage stability: ≥6 months at -80°C [3]

Stability experiments should demonstrate that this compound concentrations remain within ±15% of nominal values under all validated conditions, ensuring sample integrity throughout the analytical process.

Figure 2: Method Validation Framework for this compound LC-MS/MS Assay

Application to Patient Samples and Metabolite Monitoring

Clinical Implementation

The validated LC-MS/MS method for this compound quantification has been successfully applied to clinical samples from cancer patients receiving standard-of-care treatment, typically at the recommended dose of 150 mg twice daily. [2] Steady-state concentrations are generally achieved within 1 month of initiation, with samples collected 14-17 hours after the last dose providing trough (Cmin) concentrations most reflective of overall exposure. [2] The method's reproducibility in clinical practice has been confirmed through incurred sample reanalysis, demonstrating reliable performance with actual patient samples. [3]

For optimal clinical utility, the analytical method should be integrated within a comprehensive therapeutic drug monitoring program that includes appropriate sampling protocols, data interpretation guidelines, and clinical decision support. The substantial interindividual variability in this compound exposure (up to 16-fold variation in plasma concentrations after the same dose) underscores the importance of personalized dosing based on measured drug concentrations. [2]

Semi-Quantitative Metabolite Analysis

In addition to parent drug quantification, the described method can be adapted for semi-quantitative assessment of this compound's major metabolites, which contributes valuable additional pharmacokinetic information:

- Hydroxy-dabrafenib: Primary metabolite formed mainly by CYP2C8 and CYP3A4, pharmacologically active with approximately 3-fold higher IC₅₀ compared to this compound [2]

- Desmethyl-dabrafenib: Secondary metabolite with approximately 2-fold higher IC₅₀ than this compound [2]

- Carboxy-dabrafenib: Further metabolite of hydroxy-dabrafenib formed by CYP3A4 [3]

Semi-quantitative analysis is performed using the this compound calibration curve, as reference standards for metabolites may not be commercially available or are prohibitively expensive. [3] [2] This approach provides reasonable estimates of metabolite concentrations that are sufficient for clinical decision support, though absolute quantification requires authentic reference standards. The metabolic ratio (metabolite to parent drug concentration) may serve as a phenotypic indicator of metabolic activity, potentially identifying patients with altered drug metabolism due to genetic polymorphisms or drug-drug interactions.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for quantifying this compound in human plasma, with optional semi-quantitative analysis of its major metabolites. The method validation data confirm that this approach meets all regulatory requirements for bioanalytical methods, with excellent accuracy, precision, and reliability across the clinically relevant concentration range.

The minimal sample requirement (50 μL) combined with straightforward protein precipitation extraction makes this method particularly suitable for clinical applications, including therapeutic drug monitoring and pharmacokinetic studies. The simultaneous quantification of this compound and its metabolites offers a comprehensive view of drug exposure and metabolic disposition, potentially enhancing the personalization of BRAF inhibitor therapy for cancer patients.

Future applications of this methodology may include population pharmacokinetic studies, dose individualization based on exposure targets, and investigation of drug-drug interactions involving this compound and commonly co-administered medications. As the clinical use of BRAF inhibitors continues to expand across multiple tumor types, robust bioanalytical methods such as this will play an increasingly important role in optimizing patient outcomes.

References

dabrafenib therapeutic drug monitoring TDM protocol

Analytical Method for Quantification

A robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is fundamental for dabrafenib TDM. The following protocol allows for simultaneous quantification of this compound, its active metabolite hydroxy-dabrafenib, and the commonly co-administered trametinib in human plasma [1].

- Analytes: this compound (DAB), Hydroxy-dabrafenib (OHD), Trametinib (TRA).

- Internal Standard: this compound-d9.

- Sample Preparation: Protein precipitation is used for sample clean-up, which involves adding a solvent like acetonitrile to plasma to precipitate proteins, followed by centrifugation to obtain a clear supernatant for analysis [1].

- Chromatography:

- Column: C18 reversed-phase column.

- Mobile Phase: A gradient elution using water and acetonitrile, both acidified with 0.1% formic acid, is employed to separate the analytes.

- Run Time: Approximately 7.5 minutes.

- Mass Spectrometry: Detection is performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity [1].

- Validation: The method has been validated for specificity, sensitivity, linearity, accuracy, precision, and stability according to standard bioanalytical guidelines [1].

Table 1: Key Parameters of the LC-MS/MS Method [1]

| Parameter | Details |

|---|---|

| Analytes | This compound (DAB), Hydroxy-dabrafenib (OHD), Trametinib (TRA) |

| Biological Matrix | Human plasma |

| Sample Volume | 50 μL |

| Linear Range | DAB: 5-1000 ng/mL; OHD: 5-1000 ng/mL; TRA: 0.5-100 ng/mL |

| Lower Limit of Quantification (LLOQ) | DAB: 5 ng/mL; OHD: 5 ng/mL; TRA: 0.5 ng/mL |

| Key Sample Prep | Protein precipitation with acetonitrile |

| Chromatography | Reversed-phase C18 column, 7.5 min gradient |

| Detection | Tandem Mass Spectrometry (MRM mode with ESI+) |

Clinical Rationale and Evidence for TDM

The primary justification for TDM of this compound stems from significant inter-individual variability in its pharmacokinetics and emerging relationships between drug exposure and clinical outcomes.

- High Pharmacokinetic Variability: this compound exhibits moderate to large interindividual variability in its pharmacokinetics, which cannot be fully explained by patient characteristics like age, sex, or body weight [2] [1]. It is metabolized mainly by cytochrome P450 enzymes CYP3A4 and CYP2C8, and its pharmacokinetics can be influenced by drug-drug interactions and auto-induction [2] [3].

- Exposure-Toxicity Relationship: Several studies suggest a link between higher plasma concentrations of this compound and an increased risk of dose-limiting toxicities [1]. One study found that trough concentrations (Cmin) could predict the occurrence of adverse events requiring dose reduction [2] [1]. The active metabolite, hydroxy-dabrafenib, has a twofold higher potency than the parent drug and contributes to the overall pharmacodynamic activity, making its monitoring also relevant [1].

- Exposure-Efficacy Relationship: The relationship between drug exposure and efficacy is still under investigation and remains somewhat controversial, with studies showing inconsistent results [2] [1].

Table 2: Key Pharmacokinetic and TDM Considerations for this compound

| Parameter | Description | Implication for TDM |

|---|---|---|

| Metabolizing Enzymes | CYP3A4, CYP2C8 [3] | Potential for drug-drug interactions; caution with strong inducers/inhibitors. |

| Active Metabolite | Hydroxy-dabrafenib (OHD) [1] | OHD is 2x more potent; monitoring both DAB and OHD provides a fuller picture. |

| Half-life & Steady-State | Half-life ~8 hrs; steady-state assumed after 14 days due to autoinduction [2] | Trough samples should be collected at steady state for meaningful interpretation. |

| Key Variability Factors | CYP polymorphisms, co-medications (e.g., P-gp inducers), food (decreases bioavailability) [2] | TDM can help personalize dosing in complex clinical situations. |

| Proposed TDM Target | A definitive therapeutic window is not established. TDM may be most useful for toxicity management, aiming to keep trough concentrations below a toxicity threshold [2] [1]. |

TDM Protocol and Workflow

The following workflow integrates sample collection, analysis, and clinical decision-making based on the current evidence.

Workflow Steps:

Sample Collection:

- Timing: Collect trough samples (Cmin) immediately before the next scheduled dose once the patient has reached steady-state, which is typically after 14 days of continuous therapy [2].

- Matrix: Traditional venous blood samples collected in tubes, with plasma separated by centrifugation.

- Innovative Approach - Volumetric Absorptive Micro-Sampling (VAMS): Recent studies demonstrate the feasibility of at-home capillary blood sampling using VAMS devices [2]. Patients can self-collect finger-prick blood (e.g., 20 μL) at specified times. These samples are stable at ambient temperature for shipment. A population PK model can then be used to convert capillary blood concentrations to equivalent serum PK parameters, facilitating more frequent and convenient monitoring [2].

Analysis & Data Interpretation:

- Analyze samples using the validated LC-MS/MS method described above [1].

- The resulting concentrations (DAB, OHD, TRA) should be interpreted by a multidisciplinary team (oncologist, clinical pharmacist) considering the patient's clinical status: presence and grade of adverse events, evidence of therapeutic response, and other factors like co-medications.

Clinical Action:

- While no strict therapeutic window is defined, the protocol should guide dose adjustments based on exposure-toxicity relationships.

- High exposure with toxicity: Consider dose reduction or temporary interruption, as high trough concentrations have been associated with adverse events [2] [1].

- Adequate exposure and tolerability: Continue the current regimen.

- Low exposure with progression: Investigate causes (e.g., non-adherence, drug interactions) before considering a dose increase, if tolerable.

Future Directions and Conclusion

Current evidence, while not yet sufficient for a standardized TDM protocol, strongly supports the potential of this compound TDM to optimize clinical management. Future work should focus on:

- Defining a Therapeutic Range: Large, prospective studies are needed to establish clear exposure targets linked to both efficacy and toxicity.

- Standardizing Micro-Sampling: Further validation of at-home micro-sampling and the conversion models to serum concentrations could revolutionize TDM by making it less invasive and more reflective of real-time exposure [2].

- Integrating Metabolite Monitoring: The role of hydroxy-dabrafenib should be further clarified and incorporated into TDM guidelines.

References

Comprehensive Application Notes and Protocols for Dabrafenib and Trametinib Combination Therapy in BRAF-Mutant Cancers

Introduction to Dabrafenib and Trametinib Combination Therapy

The combination of This compound (a BRAF inhibitor) and trametinib (a MEK inhibitor) represents a cornerstone in the treatment of BRAF V600-mutated cancers, demonstrating transformative clinical outcomes across multiple malignancies. This targeted therapy approach simultaneously inhibits two critical kinases in the MAPK signaling pathway, which is constitutively activated in BRAF-mutant tumors. The combination was initially approved for metastatic melanoma based on phase III trials showing superior efficacy over single-agent BRAF inhibitors, with subsequent approvals extending to non-small cell lung cancer (NSCLC) and other solid tumors. The dual inhibition strategy not only enhances antitumor efficacy but also reduces the development of resistance commonly observed with monotherapy approaches, while mitigating certain cutaneous toxicities associated with BRAF inhibitor monotherapy.

The scientific rationale for this combination stems from the understanding that BRAF inhibition alone leads to paradoxical MAPK pathway activation in wild-type BRAF cells through RAF dimer formation, which can be prevented by concurrent MEK inhibition. This molecular synergy translates to improved clinical outcomes, with current research focusing on optimizing sequencing with immune checkpoint inhibitors, overcoming resistance mechanisms, and expanding applications to additional tumor types and earlier disease stages. The following sections provide comprehensive application notes, efficacy data, safety profiles, and experimental protocols to guide researchers and clinicians in utilizing this targeted therapy combination.

Clinical Applications and Approved Indications

Metastatic Melanoma

The this compound-trametinib combination received its initial FDA approval in 2013 for patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations, representing approximately half of all cutaneous melanomas. This approval was based on demonstrated improvements in overall response rate, progression-free survival, and overall survival compared to single-agent BRAF inhibitors. The combination has shown particular significance in managing melanoma brain metastases (MBM), which occur in a substantial proportion of patients and historically portended poor prognosis. Recent meta-analyses of clinical trials have confirmed the activity of this compound plus trametinib in this challenging patient population, with pooled data showing meaningful intracranial responses and disease control [1].

Current clinical research in melanoma focuses on several advanced applications:

- Neoadjuvant approaches for specific melanoma subgroups

- Treatment sequencing strategies with immune checkpoint inhibitors

- Novel combinations to overcome resistance mechanisms

- Adjuvant therapy for high-risk resected melanoma

Evidence suggests that immune checkpoint inhibition may provide superior survival outcomes in the first-line setting for some patients, particularly those without prior adjuvant systemic therapy, though the optimal sequencing strategy continues to be refined based on individual patient and disease characteristics [2].

Non-Small Cell Lung Cancer (NSCLC)

In BRAF V600E-mutant NSCLC, which accounts for approximately 2-5% of cases, this compound plus trametinib has demonstrated significant antitumor activity regardless of prior treatment history. The approval was based on a global phase II trial that included both treatment-naïve and previously treated patients, with consistent response rates observed across cohorts. Real-world evidence from large multicenter studies has corroborated the efficacy seen in clinical trials, supporting the use of this combination in routine practice [3].

The IFCT-2004 BLaDE cohort study, one of the largest retrospective analyses of BRAF V600E-mutated NSCLC patients treated with this compound-trametinib, reported outcomes consistent with registration studies. This real-world evidence confirms that unselected patient populations derive similar benefit to those treated in controlled clinical trials, reinforcing the importance of comprehensive molecular profiling in advanced NSCLC to identify this actionable biomarker [3].

Real-World Utilization Patterns

Real-world evidence continues to shape optimal application of this compound-trametinib therapy across indications:

- In NSCLC, retrospective data suggests a trend toward first-line initiation of this compound-trametinib, with similar effectiveness observed regardless of treatment line [3]

- Post-marketing surveillance from Japanese patients with unresectable advanced or recurrent BRAF-mutated NSCLC demonstrated safety and efficacy profiles consistent with global studies, with no new safety signals identified in this population [4]

- Unconventional combinations of targeted therapies are being explored in cases where standard combinations produce unacceptable toxicity, such as the successful use of encorafenib (typically paired with binimetinib) with trametinib in a melanoma patient intolerant to standard combinations [5]

Efficacy Data Summary

Clinical Outcomes in Melanoma Brain Metastases

Recent meta-analyses of eleven clinical studies involving patients with melanoma brain metastases (MBM) treated with this compound plus trametinib have provided comprehensive efficacy data [1]:

Table 1: Pooled Efficacy Outcomes of this compound-Trametinib in Melanoma Brain Metastases

| Outcome Measure | Rate (%) | 95% Confidence Interval |

|---|---|---|

| 6-Month Overall Survival | 76% | 69-84% |

| 1-Year Overall Survival | 45% | 38-51% |

| 6-Month Progression-Free Survival | 46% | 40-52% |

| 1-Year Progression-Free Survival | 22% | 13-30% |

| Disease Control Rate (DCR) | 71% | 61-80% |

| Overall Response Rate (ORR) | 45% | 33-57% |

| Complete Response Rate (CRR) | 4% | 0-11% |

| Partial Response Rate (PRR) | 47% | 31-63% |

The intracranial-specific response rates provide particular insight into central nervous system activity:

Table 2: Intracranial Response Rates in Melanoma Brain Metastases

| Response Category | Rate (%) | 95% Confidence Interval |

|---|---|---|

| Intracranial Complete Response | 4% | 1-8% |

| Intracranial Partial Response | 42% | 32-53% |

| Intracranial Stable Disease | 24% | 18-31% |

| Intracranial Progressive Disease | 24% | 13-34% |

These findings underscore the meaningful clinical activity of this compound plus trametinib in controlling intracranial disease, offering potential benefits in this difficult-to-treat patient population with historically limited options.

Efficacy in Non-Small Cell Lung Cancer

The efficacy of this compound-trametinib in BRAF V600E-mutant NSCLC has been demonstrated in both clinical trials and real-world settings:

Table 3: Efficacy Outcomes in BRAF V600E-Mutant NSCLC

| Population | Sample Size | Overall Response Rate | Progression-Free Survival | Study Type |

|---|

| Japanese PMS (2025) | 64 | 67.19% (95% CI: 54.31-78.41%) | 182-day PFS: 71.07% 364-day PFS: 49.64% Median PFS: 364 days | Post-marketing surveillance [4] | | French BLaDE Cohort | 163 | 66.3% (whole cohort) 72.7% (first-line) | Median PFS: 10.6 months 1-year PFS: 46.3% 2-year PFS: 26.3% | Retrospective multicenter [3] | | Global Phase II Trial (Cohort C) | 36 | 64% | Median PFS: 10.9 months | Clinical trial [4] |

The French BLaDE cohort study additionally reported median overall survival of 18.1 months for the entire cohort, with numerically longer survival in patients receiving first-line treatment (22.1 months) compared to later lines (16.5 months), though this difference was not statistically significant [3]. These real-world outcomes closely mirror those observed in the registration clinical trials, supporting the translational validity of the trial results to general practice.

Safety Profile and Adverse Event Management

Overall Safety Overview

The safety profile of this compound plus trametinib combination therapy is characterized by predictable and generally manageable toxicities, with pyrexia representing the most frequently observed adverse event. Data from post-marketing surveillance studies provide comprehensive real-world safety information:

Table 4: Common Adverse Events with this compound-Trametinib Combination Therapy

| Adverse Event | Incidence Range | Management Recommendations |

|---|---|---|

| Pyrexia | 46.05% (Japanese NSCLC) [4] | Antipyretics, temporary treatment interruption, dose modification |

| Rash | 13.16% (Japanese NSCLC) [4] | Topical corticosteroids, antihistamines, skin moisturizers |

| Hepatic Impairment | 10.53% (Japanese NSCLC) [4] | Regular liver function monitoring, dose modification or interruption |

| Cardiac Disorder | 10.53% (Japanese NSCLC) [4] | Baseline and periodic cardiac evaluation, manage comorbidities |

| Rhabdomyolysis | 11.84% (Japanese NSCLC) [4] | CPK monitoring, hydration, dose interruption for significant elevation |

The Japanese post-marketing surveillance study demonstrated that adverse events occurred in 92.11% of patients, with serious AEs reported in 35.53% of the safety analysis set (N=76) [4]. Despite this high incidence, most events were manageable with supportive care and appropriate dose modifications, reflecting the need for vigilant monitoring and proactive management.

Special Population Considerations

- Elderly Patients: No dramatic differences in safety profile have been reported, but older patients may require more frequent monitoring due to reduced functional reserve and potential drug-drug interactions

- Hepatic Impairment: this compound and trametinib are both metabolized in the liver, requiring caution and possible dose adjustments in patients with pre-existing hepatic impairment

- Renal Impairment: Clinical experience in severe renal impairment is limited, warranting careful monitoring of renal function during treatment

- Prior Immune Checkpoint Inhibitor Therapy: No significant interaction patterns have been identified, allowing for sequencing with immune-based therapies

The management of adverse events typically involves symptomatic treatment, dose interruptions, dose reductions, or in severe cases, treatment discontinuation. Proactive patient education regarding early symptom recognition is crucial for preventing serious complications and maintaining treatment intensity whenever possible.

Experimental Protocols and Assessment Methodologies

Protocol for Treatment Response Monitoring

Objective: To systematically evaluate radiological treatment response in patients with BRAF-mutant cancers receiving this compound-trametinib combination therapy.

Methodology:

Baseline Assessment:

- Perform comprehensive tumor imaging prior to treatment initiation (within 28 days)

- For melanoma brain metastases: MRI brain with contrast

- For extracranial disease: CT chest/abdomen/pelvis with contrast

- Consider PET-CT for comprehensive staging in disseminated disease

- Document all measurable lesions according to RECIST 1.1 criteria

Response Assessment Schedule:

- First evaluation at 8-12 weeks after treatment initiation

- Subsequent assessments every 8-12 weeks thereafter

- More frequent imaging may be warranted for rapidly progressive disease or concerning clinical symptoms

Response Criteria:

- Utilize RECIST 1.1 for solid tumors [4]

- For melanoma brain metastases, incorporate intracranial-specific response criteria

- Overall Response Rate (ORR): proportion of patients with complete or partial response

- Disease Control Rate (DCR): proportion achieving complete response, partial response, or stable disease

- Progression-Free Survival (PFS): time from treatment initiation to disease progression or death from any cause

Laboratory Monitoring:

- Complete blood count, comprehensive metabolic panel including liver function tests, and CPK at baseline and every 4 weeks

- Cardiac function assessment (ECHO or MUGA scan) at baseline and every 3-6 months

This structured monitoring protocol aligns with methodologies used in recent clinical trials and real-world studies that have demonstrated the efficacy of this compound-trametinib combination therapy [1] [4] [3].

Protocol for Safety and Tolerability Assessment

Objective: To systematically identify, grade, and manage treatment-emergent adverse events in patients receiving this compound-trametinib therapy.

Methodology:

Adverse Event Collection:

- Document all adverse events from treatment initiation until 30 days after treatment discontinuation

- Record event onset, duration, severity (CTCAE grading), relationship to study drug, and management strategies

- Collect serious adverse events (defined as fatal, life-threatening, requiring hospitalization, resulting in significant disability, or congenital anomaly) immediately upon awareness

Special Focus Events:

- Pyrexia: Monitor temperature regularly; educate patients on early symptoms

- Cardiac Events: Perform ECGs at baseline and as clinically indicated; monitor for symptoms of decreased cardiac function

- Ocular Events: Regular ophthalmologic examinations for visual changes

- Dermatologic Events: Comprehensive skin examination at each visit

- Hepatic Events: Monitor LFTs regularly; more frequently during the first few months of treatment

Dose Modification Guidelines:

- Grade 2 events: Consider temporary interruption until resolution to Grade ≤1, then resume at same or reduced dose

- Grade 3 events: Interrupt treatment until resolution to Grade ≤1, then resume at reduced dose or discontinue

- Grade 4 events: Permanently discontinue treatment except in cases where alternative causes are identified

This safety monitoring framework corresponds to approaches used in recent post-marketing surveillance that identified the characteristic safety profile of this compound-trametinib combination therapy [4] [5].

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of this compound and trametinib stems from their complementary inhibition of critical components in the MAPK signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), which regulates cell growth, proliferation, and survival. The following diagram illustrates the molecular targets and inhibitory mechanisms:

Figure 1: Molecular mechanism of this compound and trametinib in BRAF V600E-mutant cancer cells. Mutant BRAF V600E constitutively activates the MAPK pathway independent of upstream regulation. This compound specifically inhibits mutant BRAF V600E, while trametinib inhibits MEK, providing dual blockade of this critical oncogenic signaling cascade.

The BRAF V600E mutation results in constitutive activation of the MAPK pathway, driving uncontrolled cellular proliferation and survival. This compound selectively inhibits mutant BRAF kinase, while trametinib inhibits MEK1/2 downstream of BRAF in the signaling cascade. This dual inhibition provides comprehensive pathway suppression that enhances antitumor activity and helps prevent or delay the emergence of resistance mechanisms that often limit the efficacy of single-agent targeted therapy [1] [4].

The molecular insights into this pathway have facilitated the development of targeted therapeutic strategies across multiple BRAF-mutant cancers, including melanoma, NSCLC, and other solid tumors. Understanding these mechanisms is essential for identifying potential resistance mechanisms and developing rational combination strategies to overcome them.

Conclusion and Future Perspectives

The combination of this compound and trametinib continues to represent a paradigm for successful targeted therapy in BRAF-mutant cancers, with robust efficacy data supporting its use across multiple indications. The comprehensive clinical evidence summarized in these application notes demonstrates consistent therapeutic benefit in both melanoma and NSCLC, including challenging scenarios such as brain metastases. The manageable safety profile, with characteristic adverse events that can be effectively monitored and controlled with appropriate protocols, supports the continued utility of this combination in routine practice.

Future research directions focus on several key areas:

- Novel combination strategies to overcome resistance mechanisms

- Neoadjuvant and adjuvant applications in earlier disease stages

- Biomarker development to optimize patient selection and sequencing

- Tumor-agnostic applications beyond current indications

- Cellular therapies for patients refractory to existing targeted and immunotherapies

The ongoing generation of real-world evidence continues to refine our understanding of optimal this compound-trametinib utilization, particularly in special populations and in sequence with other treatment modalities. As the field of precision oncology advances, this combination remains a cornerstone of targeted therapy for BRAF-mutant cancers, with the potential for expanded applications through continued clinical and translational research.

References

- 1. The safety and efficacy of this compound plus trametinib for ... [pmc.ncbi.nlm.nih.gov]

- 2. [Treatment of metastatic melanoma: update 2025] [pubmed.ncbi.nlm.nih.gov]